molecular formula C17H16N4O5 B2390739 ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate CAS No. 477857-36-6

ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate

Cat. No. B2390739
CAS RN: 477857-36-6
M. Wt: 356.338
InChI Key: WWJAPPXDZMZWBX-UHFFFAOYSA-N
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Description

Ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate, also known as ethyl 2-(benzoylamino)-2-[(2-nitrophenyl) hydrazono]acetate or ethyl benzoylacetate hydrazone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. In material science, it has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and nanoparticles. In environmental science, it has been studied for its potential use as an adsorbent for the removal of heavy metals from water.

Mechanism of Action

The mechanism of action of ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate has been shown to have anti-inflammatory and anti-cancer effects. It also has antioxidant properties and has been studied for its potential to protect against oxidative stress. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate in lab experiments is its relatively simple synthesis method. It is also a versatile compound that can be used in a variety of applications. However, its low solubility in water can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate. One area of interest is its potential as an anti-cancer agent. Studies have shown that it has promising activity against several types of cancer cells, and further research is needed to determine its full potential in this area. Another area of interest is its use in material science, particularly in the synthesis of MOFs and nanoparticles. Finally, research on the environmental applications of this compound, such as its use as an adsorbent for the removal of heavy metals from water, is also an area of interest.

Synthesis Methods

The synthesis of ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate involves the reaction between ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate benzoylacetate and 2-nitrophenylhydrazine in the presence of acetic acid. The reaction yields a yellow solid product that is purified using recrystallization techniques.

properties

IUPAC Name

ethyl (2E)-2-benzamido-2-[(2-nitrophenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5/c1-2-26-17(23)15(18-16(22)12-8-4-3-5-9-12)20-19-13-10-6-7-11-14(13)21(24)25/h3-11,19H,2H2,1H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJAPPXDZMZWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate

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